Lotrafiban Hydrochloride

Shear-induced platelet adhesion GPIIb/IIIa antagonist potency Thrombosis models

Lotrafiban HCl is a well-characterized oral GPIIb/IIIa (αIIbβ3) antagonist for preclinical thrombosis research. Defined IC50 of 438 nM under high shear, koff 1.1×10⁻³ s⁻¹ (t½≈10.5 min), and preferential activated-platelet binding (Kd 0.2 vs 12.0 nM resting) make it an intermediate-potency SAR benchmark. Validated in canine coronary thrombosis models (45-95% ex vivo aggregation inhibition; 100% CFR inhibition) with additive aspirin synergy. BRAVO trial characterization provides a definitive negative control for chronic GPIIb/IIIa blockade studies. Ideal as positive control for novel antithrombotic agents, CPA shear assays, and integrin outside-in signaling research.

Molecular Formula C23H33ClN4O4
Molecular Weight 465.0 g/mol
CAS No. 179599-82-7
Cat. No. B1675246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLotrafiban Hydrochloride
CAS179599-82-7
Synonyms(S)-2,3,4,5-tetrahydro-4-methyl-3-oxo-7-((4-(4-piperidyl)piperidino)carbonyl)-1H-1,4-benzodiazepine-2-acetic acid, monohydrochloride
lotrafiban
lotrafiban hydrochloride
SB 214857
SB-214857
SB214857
Molecular FormulaC23H33ClN4O4
Molecular Weight465.0 g/mol
Structural Identifiers
SMILESCN1CC2=C(C=CC(=C2)C(=O)N3CCC(CC3)C4CCNCC4)NC(C1=O)CC(=O)O.Cl
InChIInChI=1S/C23H32N4O4.ClH/c1-26-14-18-12-17(2-3-19(18)25-20(23(26)31)13-21(28)29)22(30)27-10-6-16(7-11-27)15-4-8-24-9-5-15;/h2-3,12,15-16,20,24-25H,4-11,13-14H2,1H3,(H,28,29);1H/t20-;/m0./s1
InChIKeyZTHSAEXVSBEBHE-BDQAORGHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lotrafiban Hydrochloride (CAS 179599-82-7): An Orally Active GPIIb/IIIa Antagonist for Thrombosis Research


Lotrafiban hydrochloride (SB-214857-A), the hydrochloride salt form of lotrafiban, is a selective, nonpeptide antagonist of the platelet glycoprotein IIb/IIIa (αIIbβ3 integrin) receptor [1]. It is an orally active prodrug that is converted by plasma and liver esterases to a peptidomimetic of the arginine-glycine-aspartic acid (RGD) sequence, thereby blocking fibrinogen binding and inhibiting platelet aggregation—the final common pathway of thrombus formation [2]. Developed as a member of the "fibans" class, it underwent extensive Phase II and III clinical evaluation for secondary prevention of atherothrombotic events in patients with coronary and cerebrovascular disease [3].

Why Oral GPIIb/IIIa Antagonists Like Lotrafiban Hydrochloride Cannot Be Interchanged Based on Class Alone


Within the GPIIb/IIIa antagonist class, significant pharmacodynamic and pharmacokinetic heterogeneity exists that precludes simple substitution. Marked differences in binding affinity for resting versus activated platelet receptors (with Kd values spanning three orders of magnitude across agents) [1], divergent off-rates, and variable performance under high-shear conditions all translate to distinct efficacy and safety profiles [2]. Furthermore, oral agents like lotrafiban exhibit a well-documented class-wide increase in mortality (pooled OR 1.37; 95% CI 1.13-1.66) not observed with intravenous agents, underscoring that even within the same mechanism, clinical outcomes are not interchangeable [3]. These data mandate rigorous, comparator-based selection rather than reliance on class similarity.

Lotrafiban Hydrochloride (CAS 179599-82-7) Quantitative Differentiation Evidence Guide


Lotrafiban vs. Intravenous GPIIb/IIIa Antagonists: Shear-Induced Platelet Adhesion Potency (IC50 Comparison)

In a head-to-head comparative study using the Cone and Plate(let) Analyzer (CPA) under high-shear conditions (simulating stenotic arterial flow), lotrafiban demonstrated an IC50 of 438 nM for inhibiting shear-induced platelet adhesion. This potency was approximately 13-fold weaker than abciximab (IC50 = 43 nM) but nearly equivalent to tirofiban (IC50 = 430 nM) and over 10-fold more potent than eptifibatide (IC50 = 5781 nM) [1]. Notably, among oral fibans, lotrafiban was intermediate in potency compared to roxifiban (IC50 = 35 nM) and sibrafiban (IC50 = 91 nM), but more potent than orbofiban (IC50 = 606 nM) [1].

Shear-induced platelet adhesion GPIIb/IIIa antagonist potency Thrombosis models

Lotrafiban Oral Bioavailability and Dose-Dependent Platelet Aggregation Inhibition: Clinical Pharmacodynamics

In a 12-week Phase II dose-ranging study of 451 patients with atherosclerotic disease, lotrafiban produced a clear dose-dependent inhibition of platelet aggregation. The 5 mg twice-daily dose did not differ significantly from placebo, whereas the 100 mg twice-daily dose inhibited ADP-induced platelet aggregation by nearly 100% [1]. A population PK/PD analysis further defined the steep concentration-effect relationship: near-complete inhibition of platelet aggregation was achieved at lotrafiban plasma concentrations >20 ng/mL [2]. This contrasts with intravenous agents like abciximab, which achieve immediate >80% receptor blockade but require parenteral administration, and with clopidogrel, which exhibits variable CYP2C19-dependent metabolism and incomplete P2Y12 inhibition [3].

Oral bioavailability Dose-response Platelet aggregation inhibition Pharmacodynamics

Lotrafiban Binding Kinetics: Kd and Off-Rate Compared to Other Oral Fibans

In a comprehensive binding study of oral fibans, lotrafiban exhibited a Kd of 12.0 nM for resting human platelets and 0.2 nM for activated platelets, indicating preferential binding to the activated receptor conformation [1]. Its dissociation off-rate (koff) was 1.1 × 10⁻³ s⁻¹, corresponding to a dissociation half-life of approximately 10.5 minutes. This off-rate is intermediate among oral fibans: slower than orbofiban (koff = 2.4 × 10⁻³ s⁻¹; t½ ≈ 4.8 min) but faster than roxifiban (koff = 0.07 × 10⁻³ s⁻¹; t½ ≈ 165 min) [1]. These kinetic parameters differentiate lotrafiban from both the very slow off-rate agents (which may cause prolonged receptor blockade and increased bleeding) and the very fast off-rate agents (which may provide insufficient antithrombotic protection).

Receptor binding affinity Off-rate Kd GPIIb/IIIa antagonists

Lotrafiban Preclinical Efficacy: Superior to Clopidogrel in Canine Electrical Injury Thrombosis Model

In a canine circumflex artery electrical injury model, lotrafiban demonstrated superior antithrombotic efficacy compared to the ADP receptor antagonist clopidogrel. Lotrafiban (oral 1.0-50.0 mg/kg or intravenous 0.1-0.8 µg/kg/min) produced dose-related inhibition (45%-95%) of ex vivo platelet aggregation that correlated with significant reductions in coronary occlusion frequency, thrombus size, and left ventricular ischemic damage [1]. In direct comparison, clopidogrel (5.0-10.0 mg/kg IV) significantly reduced left ventricular infarct areas but lacked the overall antithrombotic efficacy of lotrafiban [1]. Additionally, in the Folts cyclic flow reduction model, lotrafiban inhibited cyclic blood flow reductions by 100% in animals that were insensitive to aspirin [1].

Canine thrombosis model Electrical injury Antithrombotic efficacy Clopidogrel comparator

Lotrafiban Clinical Safety: Increased Mortality and Bleeding vs. Placebo (BRAVO Trial Outcomes)

The Phase III BRAVO trial (n=9,190) was terminated early due to excess mortality and bleeding in the lotrafiban group. Death occurred in 3.0% of lotrafiban-treated patients versus 2.3% of placebo-assigned patients (hazard ratio 1.33; 95% CI 1.03-1.72; P=0.026), representing a 33% relative increase in mortality that was vascular in origin [1]. Serious bleeding was significantly more frequent with lotrafiban (8.0% vs. 2.8%; P<0.001) [1]. In the earlier Phase II dose-ranging study, the 100 mg BID arm was terminated early due to excess major bleeding, while the 5 mg BID arm showed bleeding rates similar to placebo [2]. This clinical safety profile contrasts sharply with intravenous GPIIb/IIIa antagonists (e.g., abciximab, eptifibatide, tirofiban), which reduce ischemic events without increasing mortality in acute coronary syndromes [3].

Clinical trial Safety Bleeding risk Mortality BRAVO trial

Optimal Research Applications for Lotrafiban Hydrochloride (CAS 179599-82-7) Based on Quantitative Evidence


Preclinical Thrombosis Model Development: Benchmarking Oral GPIIb/IIIa Antagonists

Use lotrafiban hydrochloride as a reference oral GPIIb/IIIa antagonist in canine models of acute coronary thrombosis (e.g., electrical injury or Folts cyclic flow reduction models). Its well-characterized efficacy (45-95% inhibition of ex vivo aggregation, 100% inhibition of CFRs in aspirin-insensitive animals) and direct comparator data against clopidogrel make it an ideal positive control for evaluating novel antithrombotic agents [1]. The additive effect with low-dose aspirin (equivalent to 2-4 fold higher lotrafiban monotherapy) provides a robust platform for combination therapy studies [1].

Shear-Dependent Platelet Activation Studies: Investigating High-Shear Thrombosis Mechanisms

Employ lotrafiban in Cone and Plate(let) Analyzer (CPA) assays to study shear-induced platelet adhesion and activation. With a defined IC50 of 438 nM under high-shear conditions, lotrafiban serves as an intermediate-potency comparator for structure-activity relationship studies among fibans and other GPIIb/IIIa antagonists [2]. Its performance relative to roxifiban, sibrafiban, orbofiban, and intravenous agents (abciximab, tirofiban, eptifibatide) provides a quantitative benchmark for evaluating how molecular structure influences shear-dependent antithrombotic efficacy [2].

GPIIb/IIIa Receptor Binding Kinetics and Off-Rate Investigations

Utilize lotrafiban as a tool compound for studying the relationship between receptor off-rate and clinical outcomes. With a characterized koff of 1.1 × 10⁻³ s⁻¹ (t½ ≈ 10.5 min) and preferential binding to activated platelets (Kd = 0.2 nM activated vs. 12.0 nM resting), lotrafiban occupies a kinetic middle ground among oral fibans [2]. This intermediate profile is valuable for dissecting the contribution of receptor occupancy duration to both antithrombotic efficacy and bleeding risk, and for benchmarking novel antagonists with optimized kinetic properties [2].

Investigating the Oral GPIIb/IIIa Paradox: Negative Control for Toxicity Mechanism Studies

Apply lotrafiban as a prototypical oral GPIIb/IIIa antagonist in mechanistic studies aimed at understanding the class-wide mortality increase (pooled OR 1.37; 95% CI 1.13-1.66) associated with chronic oral dosing [3]. Its extensive clinical characterization—including the BRAVO trial data showing a 33% relative increase in vascular death (HR 1.33; P=0.026) and 5.2% absolute increase in serious bleeding—provides a definitive negative control for studying paradoxical platelet activation, integrin outside-in signaling, and prothrombotic effects of chronic GPIIb/IIIa blockade [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lotrafiban Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.